molecular formula C11H16ClNO4 B11965941 3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride CAS No. 99986-92-2

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride

Cat. No.: B11965941
CAS No.: 99986-92-2
M. Wt: 261.70 g/mol
InChI Key: HCNMJBMXAMWFSU-UHFFFAOYSA-N
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Description

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyranone ring, a pyrrolidine moiety, and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: This step involves the cyclization of a suitable precursor to form the pyranone ring.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced through a nucleophilic substitution reaction.

    Hydroxylation: Hydroxyl groups are introduced via controlled hydroxylation reactions using specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyrrolidine moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-6-(hydroxymethyl)-2-(methylamino)-4H-pyran-4-one hydrochloride
  • 3-Hydroxy-6-(hydroxymethyl)-2-(ethylamino)-4H-pyran-4-one hydrochloride

Uniqueness

3-Hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)-4H-pyran-4-one hydrochloride is unique due to the presence of the pyrrolidine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

99986-92-2

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-(pyrrolidin-1-ylmethyl)pyran-4-one;hydrochloride

InChI

InChI=1S/C11H15NO4.ClH/c13-7-8-5-9(14)11(15)10(16-8)6-12-3-1-2-4-12;/h5,13,15H,1-4,6-7H2;1H

InChI Key

HCNMJBMXAMWFSU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C(=O)C=C(O2)CO)O.Cl

Origin of Product

United States

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